

Conteltinib: A Multi-Kinase Inhibitor Targeting ALK, FAK, and Pyk2 in Oncology

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Conteltinib (CT-707) is an orally bioavailable, potent multi-kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] These kinases are critical mediators in oncogenic signaling pathways, playing key roles in cell proliferation, survival, migration, and angiogenesis. Dysregulation of ALK, FAK, and Pyk2 is implicated in various malignancies, making them attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the preclinical and clinical data on Conteltinib, with a focus on its mechanism of action, quantitative inhibitory activity, and the methodologies of key experimental studies.

Introduction

Receptor and non-receptor tyrosine kinases are pivotal in cellular signaling, and their aberrant activation is a hallmark of many cancers. **Conteltinib** has emerged as a promising therapeutic agent due to its ability to simultaneously inhibit three key kinases:

 Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, genetic alterations in ALK are oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).
 [2]



- Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central component of focal adhesions, mediating signals from integrins and growth factor receptors to regulate cell motility, invasion, and survival.
- Proline-rich Tyrosine Kinase 2 (Pyk2): A non-receptor tyrosine kinase structurally related to FAK, Pyk2 is involved in various cellular processes, including cell migration and proliferation.

This document will delve into the technical details of **Conteltinib**'s activity against these targets, presenting available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The inhibitory activity of **Conteltinib** against its target kinases has been evaluated in various preclinical studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Conteltinib

Target Kinase	IC50 (nM)	Notes
FAK	1.6[3][4][5][6]	Determined by in vitro kinase assay.
ALK	Not explicitly reported	Stated to be approximately 10- fold more potent than crizotinib. Inhibition of ALK is more potent than the inhibition of FAK and Pyk2.[2]
Pyk2	Not explicitly reported	Inhibition is less potent than the inhibition of ALK.[2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Phase I Clinical Trial Efficacy of Conteltinib in ALK-Positive NSCLC Patients (NCT02695550)[2][7]



Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
Overall (n=60)	53.3%	80.0%	9.26 months
ALK TKI-naïve (n=39)	64.1%[7]	82.1%	15.9 months[7]
Crizotinib-pretreated (n=21)	33.3%[7]	76.2%	6.73 months[7]

Experimental Protocols

This section provides detailed methodologies for key experiments typically employed in the preclinical and clinical evaluation of kinase inhibitors like **Conteltinib**.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of **Conteltinib** in inhibiting the enzymatic activity of ALK, FAK, and Pyk2.

Materials:

- Recombinant human ALK, FAK, or Pyk2 enzyme
- Kinase-specific substrate (e.g., a synthetic peptide)
- Adenosine triphosphate (ATP), radio-labeled (y-32P-ATP) or unlabeled
- Conteltinib (CT-707) at various concentrations
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- 96-well plates
- Phosphocellulose paper or other capture membrane



Scintillation counter or luminescence plate reader

Procedure:

- Prepare a series of dilutions of Conteltinib in the kinase reaction buffer.
- In a 96-well plate, add the recombinant kinase enzyme, the kinase-specific substrate, and the diluted **Conteltinib** or vehicle control (DMSO).
- Initiate the kinase reaction by adding ATP (containing a tracer amount of γ -32P-ATP).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot a portion of the reaction mixture onto phosphocellulose paper.
- Wash the paper extensively to remove unincorporated y-32P-ATP.
- Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
- Alternatively, for non-radioactive assays, measure the product formation using methods like luminescence (e.g., ADP-Glo™ Kinase Assay).
- Plot the percentage of kinase inhibition against the logarithm of **Conteltinib** concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability and Apoptosis Assays

These assays are crucial for assessing the cytotoxic and pro-apoptotic effects of **Conteltinib** on cancer cell lines.

Objective: To determine the effect of **Conteltinib** on the viability and induction of apoptosis in cancer cells.

Materials:



- Cancer cell lines (e.g., ALK-positive NSCLC cells, hepatocellular carcinoma cells)
- Cell culture medium and supplements
- Conteltinib (CT-707) at various concentrations
- 96-well clear or opaque-walled plates
- Reagents for viability assay (e.g., MTT, MTS, or CellTiter-Glo®)
- Reagents for apoptosis assay (e.g., Annexin V-FITC and Propidium Iodide, Caspase-Glo® 3/7)
- Plate reader (absorbance, fluorescence, or luminescence)
- Flow cytometer

Procedure (Cell Viability - MTT Assay):

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a range of concentrations of Conteltinib and incubate for a specified period (e.g., 72 hours).
- Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Procedure (Apoptosis - Annexin V/PI Staining):

- Treat cells with Conteltinib as described for the viability assay.
- Harvest the cells and wash them with PBS.



- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model

This protocol describes a general approach for evaluating the anti-tumor efficacy of **Conteltinib** in a mouse model.

Objective: To assess the in vivo anti-tumor activity of **Conteltinib**, alone or in combination with other agents.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line for implantation (e.g., human hepatocellular carcinoma cells)
- **Conteltinib** (CT-707) formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Animal housing and care facilities compliant with ethical guidelines

Procedure:

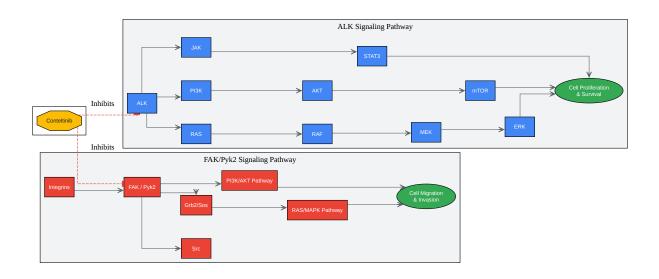
- Inject cancer cells subcutaneously into the flank of the immunocompromised mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).



- Randomize the mice into different treatment groups (e.g., vehicle control, Conteltinib alone, combination therapy).
- Administer Conteltinib and other treatments according to the specified dosing schedule (e.g., daily oral gavage).
- Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
- Compare the tumor growth inhibition between the different treatment groups.

Mandatory Visualizations Signaling Pathways



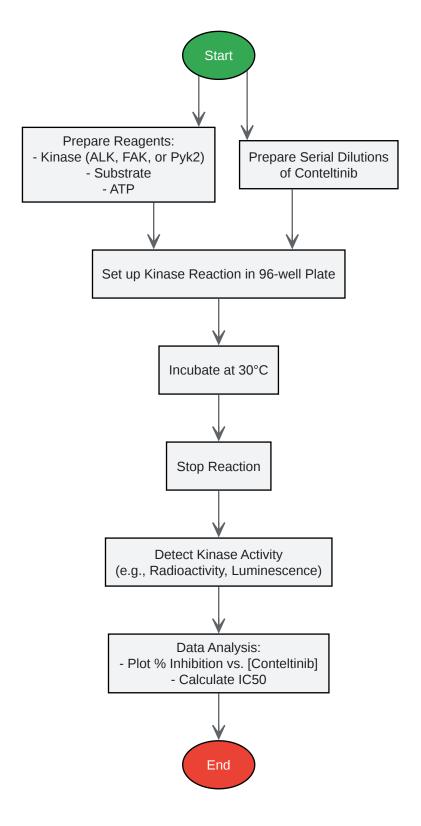


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Caption: Conteltinib inhibits ALK, FAK, and Pyk2 signaling pathways.

Experimental Workflow: In Vitro IC50 Determination



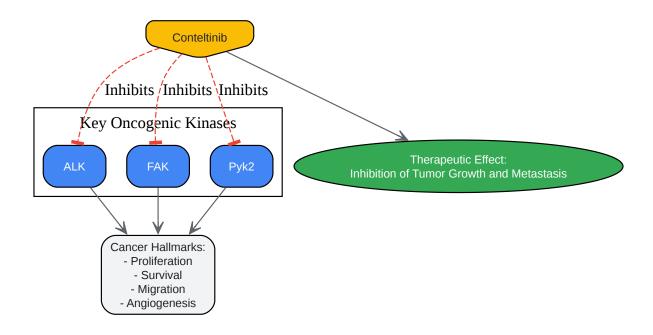


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Caption: Workflow for determining the in vitro IC50 of **Conteltinib**.



Logical Relationship: Conteltinib's Multi-Targeting Rationale



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Caption: Rationale for **Conteltinib**'s anti-cancer activity.

Conclusion

Conteltinib is a potent multi-kinase inhibitor with significant activity against ALK, FAK, and Pyk2. Preclinical data demonstrate its ability to inhibit these kinases and suppress tumor cell growth and survival. The Phase I clinical trial in ALK-positive NSCLC patients has shown promising anti-tumor activity and a manageable safety profile. The dual inhibition of ALK and FAK/Pyk2 signaling pathways provides a strong rationale for its continued development as a monotherapy and in combination with other anti-cancer agents. Further investigation is warranted to fully elucidate its therapeutic potential across a broader range of malignancies.

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